molecular formula C19H23ClO6 B5171642 diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate CAS No. 294194-13-1

diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate

Cat. No. B5171642
CAS RN: 294194-13-1
M. Wt: 382.8 g/mol
InChI Key: SNYBQIIVGREIAE-UHFFFAOYSA-N
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Description

Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate, also known as rosiglitazone, is a synthetic drug that belongs to the thiazolidinedione class. It is used to treat type 2 diabetes by improving insulin sensitivity and regulating glucose metabolism.

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of this compound have been investigated for their antimicrobial potential. Specifically, compounds d1 , d2 , and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species. Thiazole-based structures like this one have been known to inhibit bacterial lipid biosynthesis and exhibit antibacterial effects .

Anticancer Properties

Cancer remains a significant global health challenge. In the quest for novel anticancer agents, researchers evaluated the efficacy of these derivatives against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, compounds d6 and d7 exhibited strong anticancer activity. These findings suggest their potential as candidates for further drug development .

Drug Resistance Mitigation

Given the rising antimicrobial and anticancer drug resistance, compounds like diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate offer new avenues for combating resistance. Their unique mode of action may help address the challenges posed by drug-resistant pathogens and cancer cells .

Heterocyclic Chemistry

The thiazole nucleus in this compound contributes to its biological activity. Heterocyclic structures, including thiazoles, have been explored for their diverse medicinal properties, such as anti-inflammatory, antibacterial, antifungal, and antitumor effects. Understanding the structure-activity relationships of such compounds is crucial for drug design .

Synthetic Methodology

The synthesis of diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate involves the reaction of diethyl 2,2-bis(hydroxymethyl)malonate with 4-chlorobenzaldehyde. The use of nanosolid superacid SO4^2−/Fe2O3 as a catalyst facilitates the formation of this intriguing compound .

Molecular Docking Studies

Computational studies, such as molecular docking, provide insights into the binding interactions between active compounds and their target receptors. Compounds d1 , d2 , d3 , d6 , and d7 were evaluated for their binding affinity within specific protein pockets. These findings can guide rational drug design efforts .

properties

IUPAC Name

diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO6/c1-4-25-17(22)15-13(21)10-19(3,24)16(18(23)26-5-2)14(15)11-6-8-12(20)9-7-11/h6-9,14-16,24H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYBQIIVGREIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129338
Record name 1,3-Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

CAS RN

294194-13-1
Record name 1,3-Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294194-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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